![molecular formula C9H8ClN3O2 B3093899 Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250996-97-4](/img/structure/B3093899.png)

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

説明

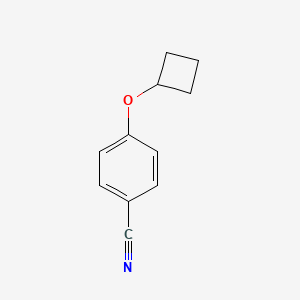

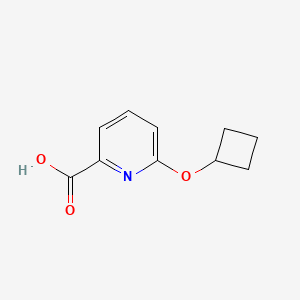

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .

Synthesis Analysis

The compound was synthesized in a study where a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was also synthesized . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR .Molecular Structure Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3 . The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis

The title compound can exist in four relatively stable conformations . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Physical and Chemical Properties Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3, with an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .作用機序

Target of Action

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound It’s known that imidazo[1,2-a]pyridines, a related class of compounds, exhibit diverse biological properties and are ligands for major inhibitory neurotransmitter receptors .

Mode of Action

It’s suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Related imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their diverse biological properties .

Result of Action

Related imidazo[1,2-a]pyridines are known to exhibit diverse biological properties, including anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antituberculosis effects, and inhibitory effects on dna oxidation and quenching radicals .

Safety and Hazards

While specific safety and hazard information for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the chemical in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

将来の方向性

Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties . As such, they present a promising area for future research and development in drug discovery .

特性

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNONMADHJQAEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3093845.png)

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

![Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B3093907.png)

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)